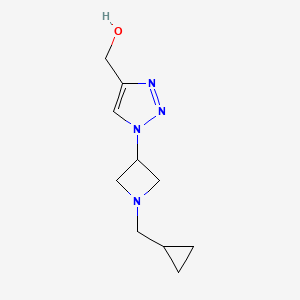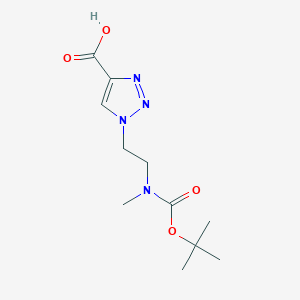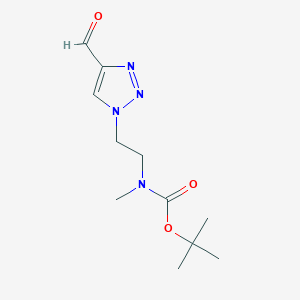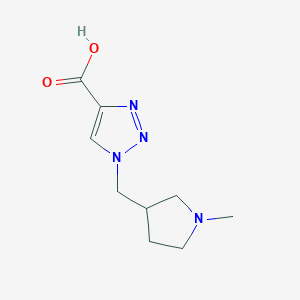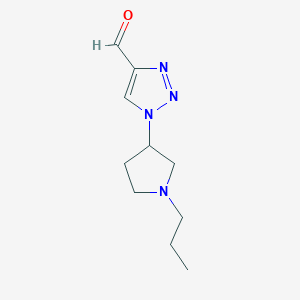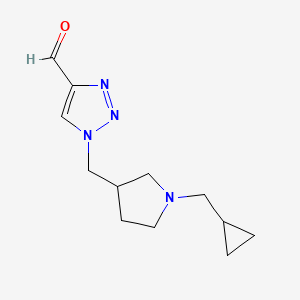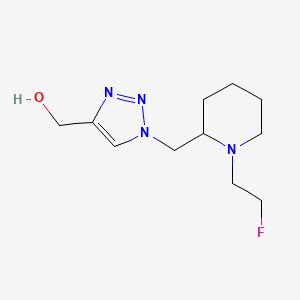
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, also known as DFPP, is a small molecule with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Bioactivity Studies :
- A study by Unluer et al. (2016) involved synthesizing Mannich bases with a piperidine moiety. These compounds, including those structurally related to 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid, were evaluated for cytotoxicity and carbonic anhydrase inhibitory activities, showing potential as drug candidates with a need for further modifications (Unluer et al., 2016).
Chemical Properties and Reactions :
- Yan and Khoo (2005) investigated a 1:2 adduct of 3-(piperidin-1-yl)propionic acid with triphenyltin chloride. The study provides insights into the chemical properties and potential applications of similar compounds, highlighting the importance of the piperidine ring and its interactions (Yan & Khoo, 2005).
Hybrid Molecules with Potential Therapeutic Applications :
- Kamiński et al. (2016) synthesized a library of new piperazinamides, which are structurally related to 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid. These compounds showed promising anticonvulsant and antinociceptive activities, indicating potential applications in treating epilepsy and pain (Kamiński et al., 2016).
Catalysis and Chemical Synthesis :
- Dönges et al. (2014) explored cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which can catalyze oxidative cyclization of alkenols. This research highlights the catalytic applications of compounds containing piperidine, such as 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid (Dönges et al., 2014).
Propriétés
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-7(9(14)15)13-5-3-4-8(6-13)10(2,11)12/h7-8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMRHNKOWXNUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC(C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




